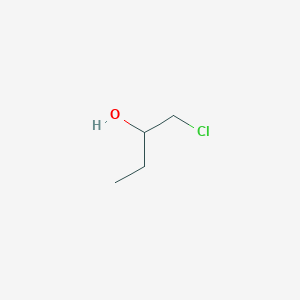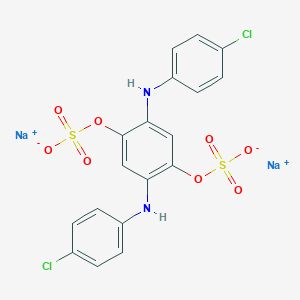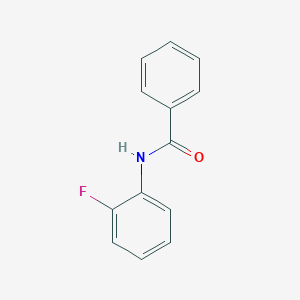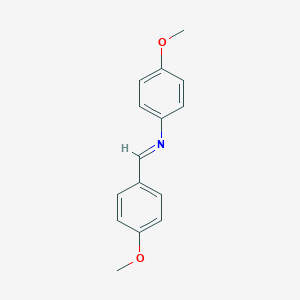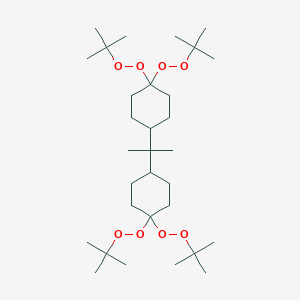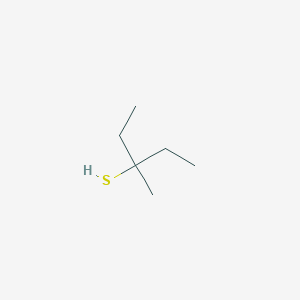
3-Methylpentane-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentane-3-thiol, also known as 3M3SH, is a sulfur-containing organic compound that is commonly found in foods such as garlic, onions, and cheese. It is also present in certain beverages, including beer and wine. This compound has been the subject of scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-Methylpentane-3-thiol is not fully understood, but it is believed to involve the interaction of the sulfur atom with other molecules in the body. It has been suggested that 3-Methylpentane-3-thiol may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It may also have antimicrobial properties, inhibiting the growth of certain bacteria and fungi.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Methylpentane-3-thiol can have various biochemical and physiological effects on the body. In animal studies, it has been shown to lower blood pressure and reduce inflammation. It has also been found to have a positive effect on liver function and may help to prevent liver damage. Additionally, 3-Methylpentane-3-thiol has been shown to have a role in the regulation of glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methylpentane-3-thiol in lab experiments is its strong, distinctive odor, which makes it easy to detect and measure. It is also relatively inexpensive and readily available. However, one limitation is that it can be difficult to work with due to its strong odor and potential toxicity. Care must be taken to ensure proper handling and disposal.
Direcciones Futuras
There are several potential future directions for research on 3-Methylpentane-3-thiol. One area of interest is its potential use as a natural food preservative. Studies have shown that it has antimicrobial properties that may be effective in preventing the growth of harmful bacteria in food. Another area of interest is its potential use as a therapeutic agent for various conditions, including hypertension, diabetes, and liver disease. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Métodos De Síntesis
The synthesis of 3-Methylpentane-3-thiol can be achieved through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 3-methylpentan-1-ol with hydrogen sulfide gas in the presence of a catalyst. Microbial fermentation, on the other hand, involves the use of specific bacteria or fungi to produce the compound.
Aplicaciones Científicas De Investigación
3-Methylpentane-3-thiol has been studied for its potential applications in various scientific fields, including food science, medicine, and environmental science. In food science, it is used as a flavoring agent due to its strong, pungent odor. In medicine, it has been investigated for its potential antimicrobial and antioxidant properties. In environmental science, it has been studied for its role in the formation of volatile organic compounds (VOCs) in the atmosphere.
Propiedades
Número CAS |
1639-03-8 |
|---|---|
Nombre del producto |
3-Methylpentane-3-thiol |
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
3-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(3,7)5-2/h7H,4-5H2,1-3H3 |
Clave InChI |
AJWVDGABWLKIGT-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)S |
SMILES canónico |
CCC(C)(CC)S |
Otros números CAS |
1639-03-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

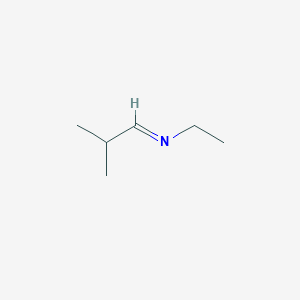
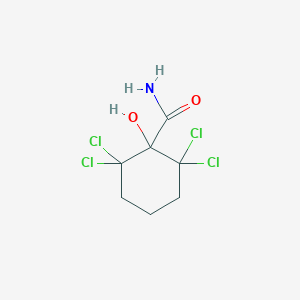
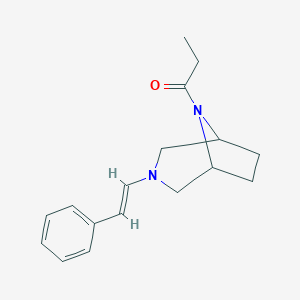
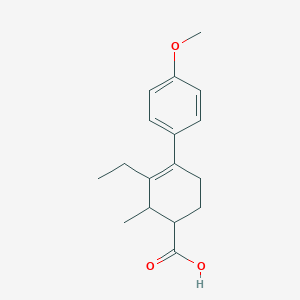
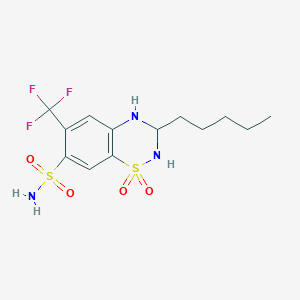
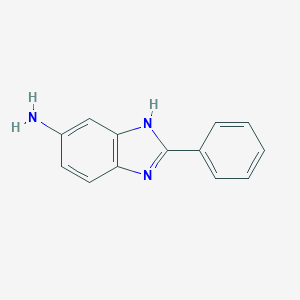
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
